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Compound of Interest

Compound Name: Quinate

Cat. No.: B15560254

For Researchers, Scientists, and Drug Development Professionals

Quinic acid, a cyclohexanecarboxylic acid, is a naturally occurring organic acid found across
the plant kingdom and in some microorganisms.[1][2] It serves as a key chiral starting material
in the synthesis of various pharmaceuticals.[2] This guide provides an in-depth overview of the
natural sources of quinate, its abundance, and the technical protocols for its extraction and
quantification.

Natural Sources and Abundance of Quinate

Quinate is widely distributed in a variety of plants, often found in its free form or as esters,
most notably as a component of chlorogenic acids.[1][3] Significant concentrations are present
in coffee beans, cinchona bark, and a range of fruits and vegetables.[2][4]

Quantitative Data on Quinate Abundance

The following table summarizes the quantitative abundance of quinate in various natural
sources. The data has been compiled from various scientific studies and food composition
databases.
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Natural Source

Part of

Abundance of

Reference(s)

Plant/Product Quinate
Coffee
Instant Coffee Powder  Processed 63.6 - 64.4 g/kg [5]1[6]
Green Coffee Beans Seed High, but variable [7]
Roasted Coffee )

Seed ~13% by weight [4]
Beans
Fruits
Prune (dried plum) Fruit 1.8 g/100 g [8]
Kiwifruit, green )

Peeled Fruit 0.6 g/100 g [8]
(Hayward)
Raisin Fruit 0.8g/100g [8]
Sultana (Golden )

o Fruit 0.8 g/100 g [8]

raisin)
Currant, dried Fruit 0.59/100 g [8]
Peach, yellow, )

Fruit 0.39/100g [8]
unpeeled
Quandong Fruit Flesh 0.39/100g [8]
Plum, unpeeled Fruit 0.2g/100 g [8]
Peach, canned in pear )
o Fruit 0.2 g/100 g [8]
juice
Apricot, dried Fruit 0.1 9/100 g [8]
Nectarine, yellow, ]

Fruit 0.19/100g [8]
unpeeled
Vegetables
Asparagus, green,

Spear 0.19/100g [8]
raw
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Corn, sweet, kernels,

Kernel 0.1 9/100 g [8]

frozen
Herbs
Nepeta nuda subsp. ] )

) Dried Plant Material 224 pg/kg [9]
lydiae
Other
Propolis Bee Product 0.2 - 6.2 mg/g [10]

Metabolic Pathways of Quinate

Quinate is a key intermediate in the biosynthesis of aromatic compounds in living systems.[2]

Its own metabolism can follow different routes depending on the biological context.

Biosynthesis of Quinate

In plants, quinate is synthesized from glucose via the shikimate pathway. The process begins

with the conversion of glucose to erythrose 4-phosphate, which then condenses with

phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP). Through

the action of dehydroquinic acid synthase and a dehydrogenase, DAHP is converted to quinic

acid.[4]
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Biosynthesis of Quinic Acid from Glucose.

Gut Microbiota Metabolism of Quinate
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In the human colon, chlorogenic acid is hydrolyzed by microbial esterases, releasing caffeic
acid and quinic acid. The liberated quinic acid can then undergo further metabolism by the gut
microbiota through two primary pathways: an oxidative route leading to protocatechuic acid,
and a reductive route resulting in cyclohexanecarboxylic acid.[11][12]
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Metabolism of Quinate by Gut Microbiota.

Experimental Protocols

Accurate quantification of quinate in natural sources is crucial for research and development.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid
Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common and

reliable methods.
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General Experimental Workflow for Quinate Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of quinate
from a plant sample.
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Workflow for Quinate Extraction and Analysis.

Detailed Methodologies

1. Extraction of Quinate from Plant Material
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This protocol is a general guideline and may need optimization depending on the specific plant

matrix.

Sample Preparation: Air-dry and powder the plant material (e.g., 100 g).[9]

Extraction Solvent: Use methanol or an ethanol-water mixture.[9][13]

Procedure:

o Extract the powdered plant material with the chosen solvent (e.g., 3 x 300 mL of methanol)
for 24 hours at room temperature.[9]

o Combine the extracts and remove the solvent under vacuum using a rotary evaporator at
a controlled temperature (e.g., 30°C) to obtain the dry extract.[9]

o For analysis, reconstitute the dry extract in a suitable solvent (e.g., methanol or the initial
mobile phase for HPLC) to a known concentration (e.g., 1000 mg/L).[9]

o Filter the reconstituted extract through a 0.2 um microfiber filter prior to injection into the
HPLC or UHPLC-MS/MS system.[9]

2. Quantification of Quinate by HPLC

This method is adapted from a validated procedure for the analysis of organic acids.[10]

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV
detector.

Column: A suitable column for organic acid analysis, such as a Separon SGX C18 and a
Polymer IEX H-form column in series.[10]

Mobile Phase: An isocratic mobile phase of 9 mmol/L sulfuric acid and methanol (95:5, v/v).
[10]

Flow Rate: 0.8 mL/min.[10]

Detection: UV detection at 215 nm.[10]
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e Quantification:

o

Prepare a series of standard solutions of quinic acid of known concentrations.

o Generate a calibration curve by plotting the peak area against the concentration of the
standards.

o Inject the prepared sample extract.

o Determine the concentration of quinic acid in the sample by comparing its peak area to the
calibration curve.

3. Quantification of Quinate by UHPLC-MS/MS

This method offers higher sensitivity and selectivity, particularly for complex matrices.[5][9]

Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a
tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC®-cHILIC)
or a C18 column.[14]

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.qg.,
phosphate buffer at pH 6).[14]

Mass Spectrometry Parameters:
o lonization Mode: Negative electrospray ionization (ESI-).

o Multiple Reaction Monitoring (MRM): Monitor the specific transition for quinic acid (e.qg.,
m/z 191 -> m/z 85 or other characteristic fragments).

Quantification:

o Use a stable isotope-labeled internal standard (e.g., **C-quinic acid) to improve accuracy
and precision by accounting for matrix effects.[5][14]
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o Prepare calibration standards containing a fixed amount of the internal standard and
varying concentrations of quinic acid.

o Spike the sample extract with the internal standard.

o Generate a calibration curve by plotting the ratio of the analyte peak area to the internal
standard peak area against the analyte concentration.

o Calculate the concentration of quinic acid in the sample based on this calibration curve.

This guide provides a comprehensive overview for researchers and professionals working with
quinic acid. The provided data and protocols serve as a strong foundation for further
investigation and application of this versatile natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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